molecular formula C14H19NO2 B066885 N-Benzyl-D-proline ethyl ester CAS No. 172478-10-3

N-Benzyl-D-proline ethyl ester

Cat. No.: B066885
CAS No.: 172478-10-3
M. Wt: 233.31 g/mol
InChI Key: FLASAKCDOWUBQX-CYBMUJFWSA-N
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Description

N-Benzyl-D-proline ethyl ester is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring and an ethyl ester group attached to the carboxyl group. This compound is often used in peptide synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in the formation or modification of peptides

Pharmacokinetics

Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.

Result of Action

Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.

Action Environment

The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-D-proline ethyl ester can be synthesized through the esterification of N-Benzyl-D-proline with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using large-scale chromatography or distillation techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Benzyl-D-proline ethyl ester is unique due to its specific stereochemistry (D-enantiomer) and the presence of both benzyl and ethyl ester groups. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl (2R)-1-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASAKCDOWUBQX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350813
Record name N-Benzyl-D-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172478-10-3
Record name 1-(Phenylmethyl)-D-proline ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172478-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-D-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-D-proline ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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